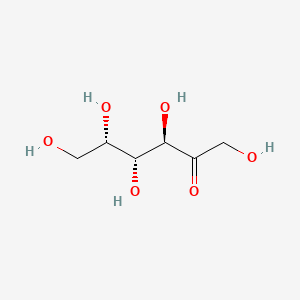
L-Psicose
Overview
Description
L-Psicose, also known as D-allulose, is a rare sugar that is a C-3 epimer of D-fructose. It is naturally found in small quantities in various agricultural products and has gained attention due to its potential as a low-calorie sweetener. This compound has approximately 70% of the sweetness of sucrose but only 0.3% of the energy, making it an attractive alternative for reducing caloric intake .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Psicose can be synthesized through enzymatic isomerization of D-fructose. The primary method involves the use of D-tagatose 3-epimerase, which catalyzes the conversion of D-fructose to this compound. This reaction typically occurs under mild conditions, with optimal temperatures around 55°C and a pH of 7.5 .
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation. Engineered strains of Escherichia coli and Corynebacterium glutamicum have been developed to produce this compound from glucose through a series of phosphorylation, epimerization, and dephosphorylation steps. This method has shown promising yields and is considered a sustainable alternative to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: L-Psicose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form L-psicosone.
Reduction: Reduction of this compound yields L-sorbitol.
Isomerization: this compound can be isomerized to form L-fructose and L-allose.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as nitric acid or potassium permanganate.
Reduction: Commonly performed using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Isomerization: Enzymatic isomerization using specific epimerases.
Major Products:
Oxidation: L-psicosone
Reduction: L-sorbitol
Isomerization: L-fructose, L-allose
Scientific Research Applications
L-Psicose has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other rare sugars and polyhydroxylated compounds.
Biology: Studied for its effects on metabolic pathways and potential as a low-calorie sweetener.
Medicine: Investigated for its potential to reduce blood glucose levels and its neuroprotective effects.
Mechanism of Action
L-Psicose is often compared with other rare sugars such as L-sorbose, L-allose, and D-tagatose. While all these compounds share similar structural features, this compound stands out due to its unique sweetness profile and minimal caloric contribution. Additionally, this compound has shown distinct physiological effects, such as its ability to reduce blood glucose levels and its neuroprotective properties .
Comparison with Similar Compounds
- L-sorbose
- L-allose
- D-tagatose
Properties
IUPAC Name |
(3S,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-ZXEDONINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@@H](C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474831 | |
| Record name | L-Psicose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16354-64-6 | |
| Record name | Psicose, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016354646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Psicose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PSICOSE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47DBT57A5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-[2-(ACETYLOXY)PHENYL]PROP-2-ENOIC ACID](/img/structure/B7949163.png)



